Tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride
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Overview
Description
Tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C11H15BrClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride typically involves the bromination of pyridine derivatives followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The esterification process involves the reaction of the brominated pyridine with tert-butyl acetate in the presence of a strong acid like hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of different products. The molecular pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-bromopyridin-2-yl)acetate
- Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate
- Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
Uniqueness
Tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride is unique due to its specific bromination pattern and the presence of the tert-butyl ester group. This combination of functional groups makes it a valuable intermediate in various chemical syntheses and research applications.
Properties
Molecular Formula |
C11H15BrClNO2 |
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Molecular Weight |
308.60 g/mol |
IUPAC Name |
tert-butyl 2-(6-bromopyridin-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-11(2,3)15-10(14)7-8-5-4-6-9(12)13-8;/h4-6H,7H2,1-3H3;1H |
InChI Key |
LYLFMZJVIKYNAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC(=CC=C1)Br.Cl |
Origin of Product |
United States |
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